molecular formula C19H19NOS2 B2408695 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide CAS No. 2034566-76-0

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide

Cat. No. B2408695
CAS RN: 2034566-76-0
M. Wt: 341.49
InChI Key: CYZHAXXYTGXFFT-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTM is a benzamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Synthesis and Molecular Interactions

A study highlighted the synthesis and gelation behavior of N-(thiazol-2-yl) benzamide derivatives, aiming to understand the role of methyl functionality and non-covalent interactions in gelation behavior. Two compounds were found to display gelation towards ethanol/water and methanol/water mixtures, demonstrating the importance of π-π interactions and cyclic N–H⋯N and S⋯O interactions in their structural assembly (Yadav & Ballabh, 2020).

Biological Activities

Research into benzothiazole and thiourea derivatives has shown their potential for biological activities. For instance, benzothiazole-isothiourea derivatives were synthesized and showed significant free radical scavenging activity, with one compound demonstrating protective effects against acetaminophen-induced hepatotoxicity by increasing reduced glutathione content and decreasing malondialdehyde levels (Cabrera-Pérez et al., 2016).

Antimicrobial and Anticancer Activities

Thiourea derivatives have been studied for their antimicrobial properties against various bacterial and fungal strains, showing activity at low concentrations (Limban et al., 2011). Similarly, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity, with several compounds exhibiting moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS2/c1-13(11-14-12-23-18-10-6-3-7-15(14)18)20-19(21)16-8-4-5-9-17(16)22-2/h3-10,12-13H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZHAXXYTGXFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide

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